molecular formula C33H47NO B1248802 (9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

Cat. No.: B1248802
M. Wt: 473.7 g/mol
InChI Key: GSPPFJJUCULBDC-NQLNTKRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moctamide is a synthetic linoleamide derivative patented by Sumitomo Chemical Co., Ltd. It is primarily known for its hypocholesterolemic properties, making it useful as a prophylactic agent against arteriosclerosis. The compound has shown significant efficacy in lowering serum and liver cholesterol levels and preventing the formation of aortic atheromatous changes .

Preparation Methods

The synthesis of Moctamide involves several steps, starting with the preparation of linoleamide derivatives. The synthetic routes typically include the following steps:

    Amidation Reaction: Linoleic acid is reacted with an amine to form linoleamide.

    Functionalization: The linoleamide is then functionalized to introduce specific groups that enhance its hypocholesterolemic properties.

Industrial production methods for Moctamide are optimized to ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Moctamide undergoes various chemical reactions, including:

    Oxidation: Moctamide can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Moctamide into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the Moctamide molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Moctamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Moctamide involves its interaction with cholesterol metabolism pathways. It is believed to inhibit the synthesis of cholesterol in the liver, thereby reducing serum cholesterol levels. The molecular targets of Moctamide include enzymes involved in the cholesterol biosynthesis pathway, such as HMG-CoA reductase .

Comparison with Similar Compounds

Moctamide can be compared with other hypocholesterolemic agents, such as:

    Statins: Like atorvastatin and simvastatin, which also inhibit HMG-CoA reductase but have different chemical structures.

    Fibrates: Such as fenofibrate, which works by activating peroxisome proliferator-activated receptors (PPARs).

    Bile Acid Sequestrants: Such as cholestyramine, which bind bile acids in the intestine and prevent their reabsorption.

Moctamide is unique in its specific structure as a linoleamide derivative, which gives it distinct properties and mechanisms of action compared to other hypocholesterolemic agents .

Properties

Molecular Formula

C33H47NO

Molecular Weight

473.7 g/mol

IUPAC Name

(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-

InChI Key

GSPPFJJUCULBDC-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Synonyms

(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide
moctamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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